molecular formula C6H3ClN2O2 B598433 6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one CAS No. 196708-30-2

6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B598433
CAS No.: 196708-30-2
M. Wt: 170.552
InChI Key: HFCLXOMLSRFWMM-UHFFFAOYSA-N
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Description

6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-yl carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing neighboring hydroxyimino groups, which react under the action of sodium hydride (NaH) in dimethylformamide (DMF) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions to achieve high yields and purity, utilizing catalysts, and ensuring the scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in treating hormone-dependent cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloroisoxazolo[5,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various chemical and biological processes.

Properties

CAS No.

196708-30-2

Molecular Formula

C6H3ClN2O2

Molecular Weight

170.552

IUPAC Name

6-chloro-[1,2]oxazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C6H3ClN2O2/c7-4-2-1-3-5(10)9-11-6(3)8-4/h1-2H,(H,9,10)

InChI Key

HFCLXOMLSRFWMM-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C(=O)NO2)Cl

Synonyms

Isoxazolo[5,4-b]pyridin-3(2H)-one, 6-chloro- (9CI)

Origin of Product

United States

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